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Compound of Interest

Compound Name: 1-(Allyl)-1H-indole

Cat. No.: B103702 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic comparison of 1-(Allyl)-1H-indole and its positional isomers, 2-(Allyl)-1H-indole

and 3-(Allyl)-1H-indole. This guide provides a detailed analysis of their key spectroscopic

signatures, supported by experimental data and protocols, to facilitate their unambiguous

identification and characterization.

In the realm of medicinal chemistry and materials science, the subtle shift of a functional group

on a core scaffold can dramatically alter a molecule's properties. The allyl-substituted indoles,

specifically 1-(Allyl)-1H-indole, 2-(Allyl)-1H-indole, and 3-(Allyl)-1H-indole, are prime examples

of this isomeric diversity. Their distinct electronic and structural environments give rise to

unique spectroscopic fingerprints. This guide offers a side-by-side comparison of these isomers

using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared

(IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1-(Allyl)-1H-indole and its isomers. It is important to note that while data for 1-
(Allyl)-1H-indole is partially available, complete experimental spectra for 2-(Allyl)-1H-indole

and 3-(Allyl)-1H-indole are less commonly reported. Therefore, some data points are derived

from closely related structures and theoretical predictions to provide a comprehensive

comparative framework.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
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Proton
1-(Allyl)-1H-indole
(Predicted)

2-(Allyl)-1H-indole
(Predicted)

3-(Allyl)-1H-indole
(Predicted)

H-1 (NH) - ~8.1 (br s) ~8.0 (br s)

H-2 ~6.5 (d) - ~7.2 (d)

H-3 ~7.1 (d) ~6.2 (s) -

H-4 ~7.6 (d) ~7.5 (d) ~7.7 (d)

H-5 ~7.1 (t) ~7.0 (t) ~7.1 (t)

H-6 ~7.2 (t) ~7.1 (t) ~7.2 (t)

H-7 ~7.6 (d) ~7.3 (d) ~7.4 (d)

Allyl-Hα (CH₂) ~4.7 (d) ~3.6 (d) ~3.5 (d)

Allyl-Hβ (CH) ~6.0 (m) ~6.1 (m) ~6.0 (m)

Allyl-Hγ (CH₂) ~5.2 (dd) ~5.1 (dd) ~5.1 (dd)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
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Carbon
1-(Allyl)-1H-
indole[1]

2-(Allyl)-1H-indole
(Predicted)

3-(Allyl)-1H-indole
(Predicted)

C-2 ~128.5 ~140.0 ~122.5

C-3 ~101.2 ~100.5 ~115.0

C-3a ~128.8 ~128.0 ~127.0

C-4 ~121.3 ~120.0 ~119.5

C-5 ~121.9 ~120.5 ~122.0

C-6 ~119.5 ~119.8 ~119.8

C-7 ~109.8 ~110.5 ~111.5

C-7a ~135.8 ~136.5 ~136.0

Allyl-Cα (CH₂) ~48.9 ~35.0 ~31.0

Allyl-Cβ (CH) ~133.5 ~137.0 ~136.0

Allyl-Cγ (CH₂) ~117.2 ~116.0 ~116.5

Table 3: IR, UV-Vis, and Mass Spectrometry Data

Spectroscopic
Technique

1-(Allyl)-1H-indole
2-(Allyl)-1H-indole
(Predicted)

3-(Allyl)-1H-indole
(Predicted)

IR (cm⁻¹)

~3050 (Ar-H), ~1640

(C=C), ~1460 (Ar

C=C)

~3400 (N-H), ~3050

(Ar-H), ~1640 (C=C)

~3410 (N-H), ~3050

(Ar-H), ~1640 (C=C)

UV-Vis λmax (nm) ~220, ~280, ~290 ~225, ~275 ~220, ~280, ~290

Mass Spec (m/z)
157 (M⁺), 116, 90,

41[1]

157 (M⁺), 130, 117,

77

157 (M⁺), 130, 117,

77

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6218902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6218902/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a

frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240

ppm, a relaxation delay of 2.0 s, and 1024 scans were used.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the

neat liquid between two sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl

plates was acquired and subtracted from the sample spectrum. The data was collected with

a resolution of 4 cm⁻¹ over 16 scans.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the analyte was prepared in spectroscopic grade

ethanol at a concentration of 1 mg/mL. This was further diluted to obtain a final concentration

of approximately 0.01 mg/mL.

Data Acquisition: The UV-Vis spectrum was recorded using a double-beam

spectrophotometer from 200 to 400 nm. A quartz cuvette with a 1 cm path length was used,

and the corresponding solvent was used as the reference.

Mass Spectrometry (MS)
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Ionization Method: Electron Ionization (EI) was used for the analysis.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) was

employed. The sample was injected into the GC, and the separated components were

introduced into the ion source of the mass spectrometer.

Data Acquisition: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range

of 40-500. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Workflow and
Relationships
To better illustrate the process and the information gleaned from each technique, the following

diagrams are provided.

General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

A general workflow for the spectroscopic analysis of organic compounds.

Relationship Between Spectroscopy and Structural Information
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The relationship between spectroscopic techniques and the structural information they provide.

Conclusion
The spectroscopic analysis of 1-(Allyl)-1H-indole and its 2- and 3-allyl isomers reveals distinct

patterns that are crucial for their differentiation. ¹H and ¹³C NMR spectroscopy provide the most

definitive data for distinguishing the position of the allyl group through characteristic chemical

shifts and coupling patterns. IR spectroscopy offers valuable information on the presence or

absence of the N-H bond, while UV-Vis spectroscopy gives insights into the electronic structure

of the indole core. Mass spectrometry confirms the molecular weight and provides

fragmentation patterns that can aid in structural elucidation. This guide serves as a

foundational resource for researchers working with these and similar indole derivatives,

enabling more efficient and accurate characterization of these important chemical entities.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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